2,3-Dihydroxypyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

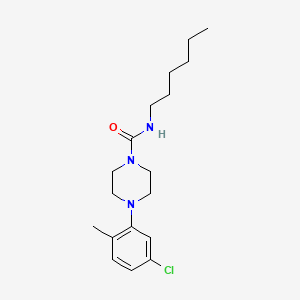

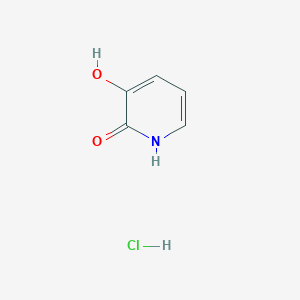

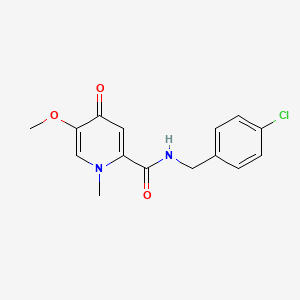

2,3-Dihydroxypyridine (DHP) is a compound with the molecular formula C5H5NO2 . It is a khaki to grey or brown crystalline powder . It has been used in the synthesis of DHP loaded amberlite XAD-2 via azo coupler and in the synthesis of new macromolecular chelators by loading DHP on cellulose via linkers .

Synthesis Analysis

2,3-Dihydroxypyridine (DHP) has been used in the synthesis of DHP loaded amberlite XAD-2 via azo coupler . It was also used in the synthesis of new macromolecular chelators by loading DHP on cellulose via linkers -NH-CH2-CH2-NH-SO2-C6H4-N=N- and -SO2-C6H4-N=N .Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxypyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical and Chemical Properties Analysis

2,3-Dihydroxypyridine has a melting point of 245 °C (dec.) (lit.) and a boiling point of 208.19°C (rough estimate) . It has a density of 0.9±0.1 g/cm3 . It is soluble in water .Aplicaciones Científicas De Investigación

1. Equilibrium Constants and Complex Formation

2,3-Dihydroxypyridine hydrochloride's interaction with iron(III) in hydrochloric acid highlights its application in determining equilibrium constants and complex formation. This involves improved computation of acidity constants and evaluation of stability constants in complex formation processes (Curtis & Atkinson, 1972).

2. Synthesis and Chemical Reactivity

The compound is used in the synthesis and reactivity studies of various halogeno-derivatives, demonstrating its versatility in chemical transformations and synthesis pathways. This includes the formation of bromo and chloro derivatives and their subsequent structural analysis (Hertog & Schogt, 2010).

3. Inhibition of Enzymatic Activity

2,3-Dihydroxypyridine acts as an inhibitor of pig liver catechol-O-methyltransferase, showing its potential in biochemical studies related to enzyme inhibition. This highlights its utility in understanding enzyme-substrate interactions and potential therapeutic applications (Raxworthy, Youde, & Gulliver, 1983).

4. Polarographic Analysis

Its use in polarographic techniques for the determination of Europium (III) demonstrates its effectiveness as a chelating agent in analytical chemistry. This showcases its application in the quantification and analysis of metal ions (Sharma & Sindhu, 2000).

5. Serotonin-Receptor Activity

The compound's role as a starting material in the synthesis of serotonin-receptor stimulators indicates its significance in pharmaceutical research, particularly in the development of compounds affecting neurotransmitter systems (Herdeis & Bissinger, 1987).

6. Structural Analysis and Coordination Chemistry

2,3-Dihydroxypyridine is key in the synthesis and analysis of various metal complexes. Its role in determining the crystal structure and spectral parameters of complexes with bivalent metals like Mn, Co, Ni, Cu, and Zn showcases its application in coordination chemistry and material science (Vovk et al., 2003).

7. Role in Polymer and Material Science

The compound is utilized in the synthesis of polyurethane cationomers and the study of ionomer blends. This indicates its importance in developing advanced materials with specific properties (Mahesh, Ramesh, & Radhakrishnan, 1996).

Mecanismo De Acción

Target of Action

The primary targets of 2,3-Dihydroxypyridine hydrochloride are the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels regulate the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .

Mode of Action

This compound interacts with its targets by binding to and blocking these voltage-gated L-type calcium channels . By blocking these channels, this compound is able to decrease blood vessel contraction, leading to a sustained vasodilation .

Biochemical Pathways

The blocking of the calcium channels by this compound affects the calcium signaling pathway. This results in reduced vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Pharmacokinetics

Like other dihydropyridines, it is expected to have good absorption and distribution profiles due to its lipophilic nature .

Result of Action

The molecular and cellular effects of this compound’s action include vasodilation and a decrease in blood pressure . These effects contribute to a decrease in the oxygen requirements of the heart .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2,3-Dihydroxypyridine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in coordination as a monoanion in complexes synthesized by reacting Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) chlorides . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been used in the synthesis of new macromolecular chelators by loading 2,3-Dihydroxypyridine on cellulose . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in complexes synthesized by reacting Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) chlorides, this compound is involved in coordination as a monoanion .

Propiedades

IUPAC Name |

3-hydroxy-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2.ClH/c7-4-2-1-3-6-5(4)8;/h1-3,7H,(H,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAOQIOOIJQGFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2707091.png)

![N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2707095.png)

![1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2707098.png)

![(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one](/img/structure/B2707102.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2707105.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine](/img/structure/B2707108.png)